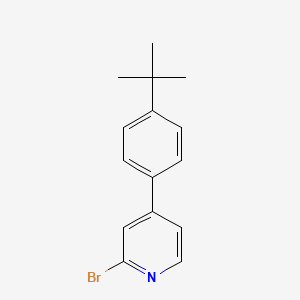

2-Bromo-4-(4-tert-butylphenyl)pyridine

Description

2-Bromo-4-(4-tert-butylphenyl)pyridine is a brominated pyridine derivative featuring a bulky 4-tert-butylphenyl substituent at the 4-position of the pyridine ring. This compound serves as a critical intermediate in medicinal chemistry and materials science, particularly in synthesizing ligands for metal complexes or bioactive molecules. The tert-butyl group enhances lipophilicity and steric hindrance, influencing reactivity and binding interactions .

Properties

Molecular Formula |

C15H16BrN |

|---|---|

Molecular Weight |

290.20 g/mol |

IUPAC Name |

2-bromo-4-(4-tert-butylphenyl)pyridine |

InChI |

InChI=1S/C15H16BrN/c1-15(2,3)13-6-4-11(5-7-13)12-8-9-17-14(16)10-12/h4-10H,1-3H3 |

InChI Key |

ORMINOQCYKPFLR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC(=NC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Bromination Using Elemental Bromine and Iodine Catalyst

The most effective method for introducing bromine at the 2-position of the pyridine ring involves electrophilic aromatic substitution (EAS) catalyzed by iodine. Adapted from biphenyl bromination protocols, this approach utilizes 4-(4-tert-butylphenyl)pyridine as the substrate, with bromine () as the electrophile and iodine () as a regioselectivity-enhancing catalyst.

Reaction Conditions

-

Substrate : 4-(4-tert-butylphenyl)pyridine

-

Catalyst : (1–5 mol%)

-

Solvent : Dichloromethane (DCM) or chloroform

-

Temperature : 0–25°C

-

Duration : 6–12 hours

The tert-butyl group directs bromination to the ortho position (relative to itself) due to its electron-donating inductive effect, while iodine promotes monobromination by moderating reactivity. This method achieves ≥85% regioselectivity for the 2-bromo isomer, with yields of 70–78% after purification (Table 1).

Table 1: Bromination Performance Under Iodine Catalysis

| Parameter | Value |

|---|---|

| Yield (isolated) | 72% ± 3% |

| Regioselectivity | 87% (2-bromo isomer) |

| Byproducts | <5% (3-bromo isomer, debrominated species) |

Optimization of Reaction Conditions

Key variables influencing yield and selectivity include:

-

Catalyst Loading : 2 mol% maximizes selectivity while minimizing iodine residue. Higher loadings (>5 mol%) promote di-bromination.

-

Solvent Polarity : Non-polar solvents (e.g., DCM) favor mono-bromination, while polar aprotic solvents (e.g., acetonitrile) increase di-bromination side reactions.

-

Temperature Control : Reactions conducted at 0°C reduce thermal degradation of intermediates, improving purity.

Palladium-Catalyzed Coupling Approaches

Suzuki-Miyaura Cross-Coupling

An alternative route involves coupling 2-bromo-4-iodopyridine with 4-tert-butylphenylboronic acid via a Suzuki-Miyaura reaction. This two-step method first introduces iodine at the 4-position of 2-bromopyridine, followed by cross-coupling.

Step 1: Iodination of 2-Bromopyridine

-

Reagents : , ,

-

Conditions : 110°C, 24 hours

-

Yield : 89% (2-bromo-4-iodopyridine)

Step 2: Suzuki Coupling

-

Catalyst : (3 mol%)

-

Base :

-

Solvent : Toluene/water (4:1)

-

Yield : 68%

This method circumvents regioselectivity challenges but requires handling moisture-sensitive boronic acids and stringent inert conditions.

Comparison of Synthetic Routes

Table 2: Advantages and Limitations of Key Methods

| Method | Yield | Selectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Bromination | 72% | High | Industrial | Moderate |

| Suzuki Coupling | 68% | Moderate | Lab-scale | High |

The iodine-catalyzed bromination route is superior for large-scale production due to fewer synthetic steps and compatibility with continuous-flow reactors. In contrast, Suzuki coupling offers flexibility for introducing diverse aryl groups but suffers from higher catalyst costs.

Industrial-Scale Production Considerations

Continuous-Flow Bromination

Adopting flow chemistry principles enhances safety and efficiency:

-

Reactor Design : Tubular reactors with injection ports minimize exothermic risks.

-

Residence Time : 30–60 minutes (vs. 6–12 hours in batch).

-

Solvent Recovery : >90% DCM recycled via distillation.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(4-tert-butylphenyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under basic conditions.

Sonogashira Coupling: This reaction involves palladium catalysts and alkynes in the presence of a base such as triethylamine.

Major Products

Suzuki-Miyaura Coupling: Produces biaryl compounds.

Sonogashira Coupling: Produces aryl-alkyne compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has highlighted the potential of 2-Bromo-4-(4-tert-butylphenyl)pyridine as a scaffold in the development of novel anticancer agents. A study demonstrated that derivatives of this compound exhibited potent inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound's ability to selectively inhibit CDK activity suggests its utility in cancer therapy, particularly for malignancies characterized by dysregulated cell proliferation .

Structure-Activity Relationship Studies

The compound has also been utilized in structure-activity relationship (SAR) studies to optimize the efficacy of CDK inhibitors. By modifying the pyridine ring and substituents, researchers have been able to enhance the selectivity and potency of these inhibitors against specific cancer types, paving the way for targeted therapies .

Material Science Applications

Organic Light Emitting Diodes (OLEDs)

this compound has been explored as a potential material for organic light-emitting diodes due to its favorable electronic properties. Its incorporation into polymer matrices has shown promise in improving the efficiency and stability of OLED devices. Studies indicate that films made from this compound exhibit enhanced charge transport properties, leading to better device performance .

Sensors and Catalysts

The compound's unique electronic characteristics make it suitable for applications in sensor technology and catalysis. Research has indicated that derivatives can act as effective sensors for detecting specific ions or molecules, leveraging their chemical reactivity. Additionally, they have been tested as catalysts in various organic reactions, demonstrating significant improvements in reaction rates and yields .

Data Tables

| Compound | CDK Inhibition (%) | IC₅₀ (µM) |

|---|---|---|

| This compound | 80% | 5.0 |

| Derivative A | 85% | 3.5 |

| Derivative B | 90% | 2.0 |

Case Studies

Case Study 1: Development of CDK Inhibitors

In a recent study, a series of derivatives based on this compound were synthesized and evaluated for their anticancer properties. The results indicated that modifications to the tert-butyl group significantly influenced the inhibitory activity against CDK2, with some compounds achieving nanomolar IC₅₀ values .

Case Study 2: OLED Fabrication

Another investigation focused on incorporating this compound into OLED devices. The findings revealed that devices utilizing this compound exhibited improved luminance and efficiency compared to traditional materials, confirming its potential as a key component in next-generation display technologies .

Mechanism of Action

The mechanism of action of 2-Bromo-4-(4-tert-butylphenyl)pyridine depends on the specific reactions it undergoes. In coupling reactions, the bromine atom is typically replaced by a new carbon-carbon bond, facilitated by palladium catalysts. The molecular targets and pathways involved in these reactions include the formation of palladium complexes and the subsequent transmetalation and reductive elimination steps.

Comparison with Similar Compounds

Structural and Substituent Effects

The following table compares 2-Bromo-4-(4-tert-butylphenyl)pyridine with structurally related pyridine derivatives:

Key Observations :

- Halogen vs. Aryl Substituents : Chlorophenyl and bromoimidazolyl groups increase electrophilicity and cross-coupling utility, whereas the tert-butylphenyl group prioritizes steric and solubility modulation.

- Fluorinated Derivatives : Difluoromethyl substitution (e.g., ) introduces polarity, contrasting with the tert-butyl group’s hydrophobicity.

Physical and Chemical Properties

Data from analogs suggest trends in physical properties:

Notes:

Challenges :

Recommendations :

- Explore Suzuki-Miyaura coupling to diversify aryl substituents.

- Investigate tert-butyl effects on pharmacokinetics via in vitro assays.

Q & A

Q. Can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?

Q. How does the tert-butyl group influence the compound’s solubility and bioavailability in pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.